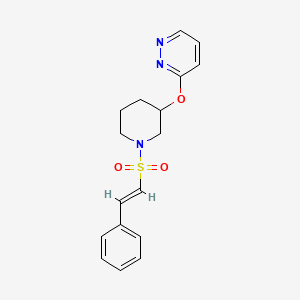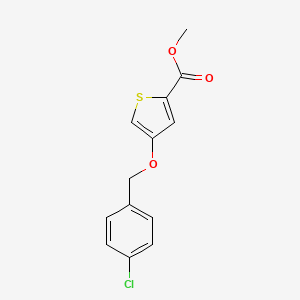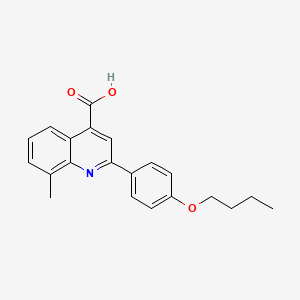
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, often involves reactions that can provide insights into their chemical nature and potential for modification. For example, a versatile synthesis route for pyrazolo[3,4-c]isoquinoline derivatives highlights the reactivity of quinoline compounds under various conditions, demonstrating the potential pathways for synthesizing related structures (Bogza et al., 2005).
Molecular Structure Analysis
The structural characterization of quinoline derivatives is pivotal for understanding their reactivity and interaction with biological targets. The crystal and molecular structure of certain quinoline compounds, determined through X-ray crystallography, provides a detailed view of their arrangement and potential functional sites (Rudenko et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. The reaction pathways and mechanisms, such as Pictet-Spengler condensation and its variations, are crucial for synthesizing and understanding the properties of quinoline derivatives (Obika et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the crystal and molecular structures provide insights into the physical characteristics and stability of these compounds (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar quinoline derivatives. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and biological environments (Machura et al., 2013).
科学的研究の応用
Synthesis and Reactivity
- Research has explored the synthesis and reactivity of compounds structurally related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid. For example, reactions involving 2-amino- and 2-methylquinoline derivatives have been studied, revealing potential in forming compounds with unique properties and applications (Campaigne & Hutchinson, 1970).
- Another study investigated the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids, leading to compounds with potential biological activities (Dubrovin et al., 2015).
Chemical Properties and Interactions
- Research on 2-methylquinoline-8-carboxylic acid has contributed to understanding its properties and interactions with other substances, such as amino acids, in various chemical systems (Henríquez et al., 2021).
- Studies on quinoline derivatives, including those similar to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid, have shown that they can function as efficient fluorophores, useful in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Application in Molecular Structures
- Investigations into the crystal structures of compounds related to 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid have revealed insights into their molecular architecture and potential applications in material science and pharmacology (Jin et al., 2012).
Catalytic and Synthetic Applications
- The compound's analogs have been used in catalytic processes, such as the aerobic oxidation of substituted quinolines, demonstrating their potential in synthetic chemistry applications (Zhang et al., 2008).
特性
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHYEZHBOFPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

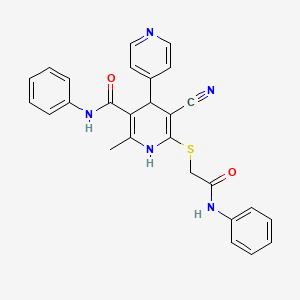


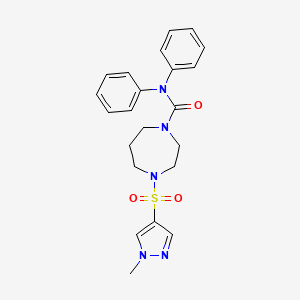

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)
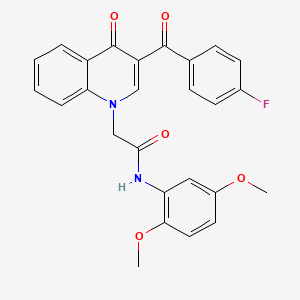
![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
